

# Introduction: The Strategic Value of a Heterocyclic $\beta$ -Amino Acid

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## Compound of Interest

Compound Name: *3-Amino-3-(furan-2-yl)propanoic acid*

Cat. No.: *B1269790*

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In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds and non-proteinogenic amino acids is a cornerstone of rational drug design. **3-Amino-3-(furan-2-yl)propanoic acid**, a  $\beta$ -amino acid featuring a furan ring, represents a compelling molecular building block at the intersection of these two domains. The furan moiety, a five-membered aromatic heterocycle, is a prevalent feature in numerous clinically approved drugs and biologically active compounds, prized for its ability to modulate pharmacokinetic profiles, enhance receptor binding affinity, and serve as a bioisosteric replacement for phenyl groups.<sup>[1][2][3]</sup>

When integrated into a  $\beta$ -amino acid structure, the furan ring imparts conformational rigidity and specific electronic properties that can be exploited to create novel peptidomimetics, foldamers, and small molecule therapeutics with enhanced metabolic stability and unique biological activities.<sup>[4]</sup> This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, synthetic methodologies, and potential applications of **3-Amino-3-(furan-2-yl)propanoic acid**, grounding its utility in established scientific principles and experimental evidence.

## Core Chemical and Physical Properties

The fundamental identity and characteristics of **3-Amino-3-(furan-2-yl)propanoic acid** are summarized below. This data, primarily sourced from comprehensive chemical databases,

provides the foundational knowledge for its handling, characterization, and application in a laboratory setting.[5]

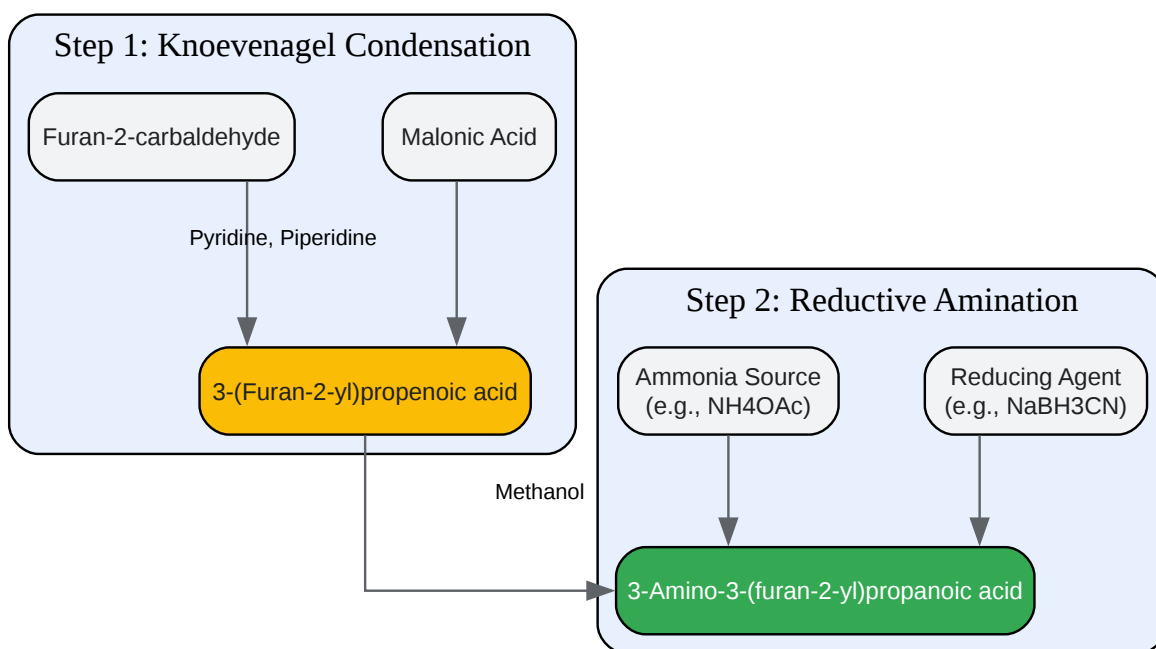
Property	Value	Source
IUPAC Name	3-amino-3-(furan-2-yl)propanoic acid	[5]
Synonyms	3-(2-Furyl)-beta-alanine, 3-Amino-3-(2-furyl)propanoic acid	[5]
CAS Number	73456-99-2	[5]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>3</sub>	[5]
Molecular Weight	155.15 g/mol	[5]
Monoisotopic Mass	155.058243149 Da	[5]
Canonical SMILES	<chem>C1=COC(=C1)C(CC(=O)O)N</chem>	[5]
InChIKey	YIKVKIOGYSPIMP-UHFFFAOYSA-N	[5]
Predicted XLogP3-AA	-2.9	[5]
Hydrogen Bond Donors	2	[5]
Hydrogen Bond Acceptors	4	[5]

## Synthesis and Characterization: A Proposed Experimental Workflow

While numerous derivatives have been synthesized, a standardized, peer-reviewed protocol for the direct synthesis of **3-Amino-3-(furan-2-yl)propanoic acid** is not ubiquitously cited. However, a logical and robust synthetic pathway can be constructed based on established organic chemistry principles, particularly the Knoevenagel condensation followed by reduction and amination. This approach offers a high degree of confidence due to its reliance on well-understood and frequently published transformations.[6]

## Proposed Synthetic Pathway Visualization

The following diagram outlines a plausible two-step synthesis starting from commercially available reagents.



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Caption: Proposed two-step synthesis of **3-Amino-3-(furan-2-yl)propanoic acid**.

## Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(Furan-2-yl)propenoic acid (Intermediate)

This procedure is adapted from a general method for the synthesis of substituted propenoic acids.<sup>[6]</sup>

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine (10 mL). To this, add malonic acid (8.9 mmol) and furan-2-carbaldehyde (8.9 mmol).

- **Catalysis:** Add piperidine (2.7 mmol) dropwise to the mixture over 5 minutes. The addition of a catalytic amount of a base like piperidine is crucial for deprotonating the malonic acid, initiating the condensation cascade.
- **Reaction:** Heat the mixture to 115 °C and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After cooling, pour the reaction mixture into water (50 mL). Acidify the solution with aqueous HCl to a pH of 5-6, which will cause the product to precipitate.
- **Purification:** Filter the resulting precipitate and wash thoroughly with cold water to remove residual pyridine and salts. The solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(furan-2-yl)propenoic acid. The structure should be confirmed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy.

#### Step 2: Synthesis of **3-Amino-3-(furan-2-yl)propanoic acid** (Final Product)

This step employs a reductive amination of the  $\alpha,\beta$ -unsaturated carboxylic acid intermediate.

- **Reaction Setup:** Dissolve 3-(furan-2-yl)propenoic acid (1 equiv.) in methanol in a round-bottom flask.
- **Amine Addition:** Add an ammonia source, such as ammonium acetate (approx. 5-10 equivalents), to the solution.
- **Reduction:** Cool the mixture in an ice bath and slowly add a reducing agent like sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (approx. 1.5-2 equivalents) in portions.  $\text{NaBH}_3\text{CN}$  is the reagent of choice as it is selective for the imine intermediate formed in situ and is stable in protic solvents.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by TLC or LC-MS.
- **Quenching and Isolation:** Carefully quench the reaction by adding dilute HCl to decompose any remaining reducing agent. Adjust the pH to neutral or slightly basic to precipitate the amino acid.

- Purification: The crude product can be purified by filtration and washing, or through ion-exchange chromatography for higher purity. Final structural validation must be performed using HRMS (High-Resolution Mass Spectrometry) and NMR to confirm the identity and purity of **3-Amino-3-(furan-2-yl)propanoic acid**.

## Applications in Research and Drug Development

The true value of **3-Amino-3-(furan-2-yl)propanoic acid** lies in its potential as a versatile scaffold for generating novel therapeutic agents. The furan ring is a known pharmacophore contributing to a wide array of biological activities.<sup>[3][7]</sup>

### Antimicrobial Potential

Research into closely related derivatives has demonstrated significant antimicrobial activity. Studies on 3-aryl-3-(furan-2-yl)propanoic acids, synthesized from similar intermediates, have shown potent activity against the yeast-like fungi *Candida albicans* and suppressive effects on bacteria such as *Escherichia coli* and *Staphylococcus aureus* at concentrations of 64 µg/mL.<sup>[6]</sup><sup>[8]</sup> This suggests that **3-Amino-3-(furan-2-yl)propanoic acid** could serve as a key starting material for the development of new antifungal and antibacterial agents, a critical area of research given the rise of multidrug-resistant pathogens.

### Neuroactive Compound Development

The structural motif of an amino acid linked to a heterocyclic ring is prominent in neuroscience research. For instance, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been identified as potent and subtype-specific agonists at the glycine binding site of NMDA receptors.<sup>[9]</sup> These receptors are crucial for synaptic plasticity, learning, and memory, and their modulation is a key strategy for treating various neurological and psychiatric disorders. The β-amino acid structure of **3-Amino-3-(furan-2-yl)propanoic acid** offers a different conformational profile compared to α-amino acids, providing a novel avenue for designing NMDA receptor modulators with potentially unique selectivity and pharmacokinetic properties.

### Peptidomimetic and Materials Science Applications

As a non-proteinogenic β-amino acid, this compound is an ideal candidate for incorporation into peptide sequences to create peptidomimetics.<sup>[4]</sup> These modified peptides often exhibit

enhanced resistance to enzymatic degradation, leading to improved bioavailability and therapeutic efficacy. The rigid furan ring can be used to induce specific secondary structures (e.g., helices, turns) in peptide chains, making it a valuable tool for designing constrained peptides that can target protein-protein interactions.

## Conclusion

**3-Amino-3-(furan-2-yl)propanoic acid** is more than a simple chemical entity; it is a strategic building block with significant potential for innovation in drug discovery and materials science. Its synthesis from readily available precursors is feasible through established chemical transformations. The inherent biological relevance of the furan scaffold, combined with the unique structural properties of a  $\beta$ -amino acid, positions this compound as a valuable starting point for developing novel antimicrobial agents, neuroactive drugs, and advanced biomaterials. Further investigation into its chiral synthesis and biological evaluation is warranted to fully unlock its therapeutic potential.

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